molecular formula C15H24O3 B1248086 Epilippidulcine A

Epilippidulcine A

Numéro de catalogue: B1248086
Poids moléculaire: 252.35 g/mol
Clé InChI: KUSAHPFPYBFRTK-XYZMPQSBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epilippidulcine A (C₁₅H₂₄O₃) is a sesquiterpene peroxide isolated from the aerial parts of Lippia dulcis (syn. Phyla dulcis), a plant traditionally used for medicinal purposes. Its structure, confirmed via spectroscopic methods, features a rare peroxide bridge, contributing to its bioactivity . The compound exhibits antioxidant properties comparable to α-tocopherol, though less potent than co-occurring phenylpropanoid glycosides like acteoside . Epilippidulcine A is part of a broader class of peroxidized natural products, which are notable for their structural complexity and diverse pharmacological effects .

Propriétés

Formule moléculaire

C15H24O3

Poids moléculaire

252.35 g/mol

Nom IUPAC

(6R)-6-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C15H24O3/c1-11-6-7-12(13(16)10-11)15(4,18)9-5-8-14(2,3)17/h5,8,10,12,17-18H,6-7,9H2,1-4H3/b8-5+/t12-,15-/m0/s1

Clé InChI

KUSAHPFPYBFRTK-XYZMPQSBSA-N

SMILES isomérique

CC1=CC(=O)[C@H](CC1)[C@](C)(C/C=C/C(C)(C)O)O

SMILES canonique

CC1=CC(=O)C(CC1)C(C)(CC=CC(C)(C)O)O

Synonymes

epilippidulcine A

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Epilippidulcine A and Related Compounds

Compound Name Structural Class Source Organism Key Structural Features Reference
Epilippidulcine A Sesquiterpene peroxide Lippia dulcis C15H24O3, peroxide bridge, [α]D = −118.4°
Peroxylippidulcine A Sesquiterpene peroxide Lippia dulcis Peroxide group, stereoisomer of epilippidulcine A
Epilippidulcine B Sesquiterpene peroxide Lippia dulcis Structural isomer, differing in hydroxylation pattern
Lippidulcine A Sesquiterpene Lippia dulcis Lacks peroxide bridge; C15H22O2
l japonicone E Dimeric diterpene Inula japonica Two diterpene units linked via peroxide
Violanin C347 Flavonoid dimer Xylopia vielana [2+2] Cycloadduct of flavans

Key Observations :

  • Peroxide Group: Epilippidulcine A, peroxylippidulcine A, and l japonicone E share a peroxide moiety, which enhances reactivity and bioactivity.
  • Stereochemistry : Epilippidulcine A and its isomers (e.g., peroxylippidulcine A) differ in stereochemical configurations, impacting their physical properties (e.g., optical rotation) and biological interactions .
  • Dimerization: Compounds like l japonicone E and violanin C347 exhibit dimeric structures, broadening their pharmacological scope compared to monomeric sesquiterpenes .

Table 2: Bioactive Properties of Epilippidulcine A and Analogues

Compound Name Antioxidant Activity Enzyme Inhibition Other Bioactivities Reference
Epilippidulcine A Moderate (IC50 ~ α-tocopherol) Not reported Potential anti-inflammatory
Lippidulcine A Moderate Not reported
Acteoside (from L. dulcis) Strong (IC50 < α-tocopherol) α-Glucosidase inhibition Anti-diabetic, neuroprotective
l japonicone E Not reported NO production inhibition (IC50 = 5.2 µM) Anti-inflammatory
Rosmarinic acid (from P. dulcis) High α-Glucosidase, α-amylase inhibition Anti-diabetic, hepatoprotective

Functional Insights :

  • Antioxidant Capacity: Epilippidulcine A and lippidulcine A exhibit moderate antioxidant effects, but phenylpropanoids like acteoside and rosmarinic acid from the same plant source show superior activity due to phenolic hydroxyl groups .
  • Geographical Variation : South African P. dulcis lacks epilippidulcine A and lippidulcine derivatives, highlighting chemotypic differences compared to Japanese populations .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Epilippidulcine A’s structural identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and verify functional groups. Compare spectral data with synthetic intermediates or analogs .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular formula. Validate fragmentation patterns against computational predictions (e.g., CFM-ID) .
  • X-ray Crystallography: If crystalline, resolve absolute configuration via single-crystal diffraction. Deposit CIF files in public databases (e.g., Cambridge Structural Database) for reproducibility .
  • Purity Validation: Use HPLC/GC with orthogonal detectors (UV, ELSD) to ensure ≥95% purity. Document solvent systems and retention times .

Basic: How to design in vitro assays to evaluate Epilippidulcine A’s bioactivity?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural similarity to known bioactive compounds (e.g., kinase inhibitors) or omics-driven target prediction tools (e.g., SwissTargetPrediction) .
  • Dose-Response Curves: Use 8–12 concentration points in triplicate. Calculate IC₅₀/EC₅₀ values with nonlinear regression (e.g., GraphPad Prism). Include positive/negative controls (e.g., DMSO vehicle) .
  • Assay Reproducibility: Validate across ≥2 independent experiments. Report inter-assay variability using coefficient of variation (CV < 15%) .

Advanced: How to resolve contradictions in reported cytotoxicity data for Epilippidulcine A across studies?

Methodological Answer:

  • Variable Standardization: Compare cell lines (e.g., HeLa vs. primary cells), passage numbers, and culture conditions (e.g., serum concentration). Use ATCC-validated cell lines .
  • Compound Integrity: Test batch-to-batch consistency via HPLC and stability assays (e.g., exposure to light, temperature). Degradation products may confound results .
  • Statistical Rigor: Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to assess significance. Report effect sizes and confidence intervals .

Advanced: What computational strategies optimize Epilippidulcine A’s pharmacokinetic properties while retaining efficacy?

Methodological Answer:

  • ADMET Prediction: Use QSAR models (e.g., pkCSM, ADMETLab) to predict solubility, permeability, and metabolic stability. Prioritize analogs with logP < 5 and PSA < 140 Ų .
  • Molecular Dynamics (MD): Simulate ligand-target binding stability (e.g., GROMACS). Identify key residues for hydrogen bonding or hydrophobic interactions .
  • In Vivo Validation: Perform rodent PK studies with LC-MS/MS quantification. Compare AUC, Cₘₐₓ, and half-life between analogs .

Advanced: How to validate Epilippidulcine A’s mechanism of action (MoA) using multi-omics integration?

Methodological Answer:

  • Transcriptomics: Apply RNA-seq to treated vs. untreated cells. Use pathway enrichment tools (e.g., GSEA) to identify dysregulated genes. Cross-reference with LINCS L1000 signatures .
  • Proteomics: Perform TMT-labeled LC-MS/MS to quantify protein expression changes. Validate hits via Western blot or targeted MS (e.g., PRM) .
  • CRISPR Knockout: Silence putative targets (e.g., CRISPR-Cas9) and assess resistance to Epilippidulcine A. Confirm with rescue experiments .

Advanced: What experimental designs minimize bias in in vivo efficacy studies of Epilippidulcine A?

Methodological Answer:

  • Randomization: Assign animals to treatment/control groups using block randomization. Blind researchers to group identities during data collection .
  • Endpoint Selection: Predefine primary endpoints (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker levels) to avoid data dredging .
  • Power Analysis: Calculate sample size using effect sizes from pilot studies (α = 0.05, β = 0.2). Use G*Power or similar tools .

Basic: How to synthesize Epilippidulcine A with scalable yields?

Methodological Answer:

  • Route Scouting: Compare convergent vs. linear synthesis. Optimize catalytic steps (e.g., asymmetric hydrogenation) using DoE (Design of Experiments) .
  • Green Chemistry: Replace hazardous solvents (e.g., DCM) with alternatives (e.g., cyclopentyl methyl ether). Monitor atom economy and E-factor .
  • Scale-Up: Address exothermicity and mixing efficiency in batch reactors. Use PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epilippidulcine A
Reactant of Route 2
Epilippidulcine A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.